molecular formula C9H9ClN4 B1388146 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 1135283-22-5

5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No.: B1388146
CAS No.: 1135283-22-5
M. Wt: 208.65 g/mol
InChI Key: GQCSDBLOEWYZNU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, which can alter their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the migration and invasion abilities of cancer cells, thereby affecting their proliferation and survival . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of the target molecules. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities. Additionally, the temporal effects may vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, it may affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with other biomolecules. This localization can influence its activity and function within the cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyridine with cyclopropylamine, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives with various functional groups

Mechanism of Action

Properties

IUPAC Name

5-chloro-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCSDBLOEWYZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NNC(=C3C=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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